

Atisine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Atisine**

Cat. No.: **B3415921**

[Get Quote](#)

An In-depth Examination of the Diterpenoid Alkaloid **Atisine**, a Compound of Growing Interest in Drug Discovery and Development

Abstract

Atisine, a C₂₀-diterpenoid alkaloid primarily isolated from plants of the *Aconitum*, *Delphinium*, and *Spiraea* genera, has emerged as a significant subject of research in medicinal chemistry and pharmacology.^[1] This technical guide provides a comprehensive overview of **Atisine**, including its chemical identifiers, physicochemical properties, and detailed insights into its biological activities and underlying molecular mechanisms. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

Atisine is a complex diterpenoid alkaloid with a pentacyclic skeleton.^[1] Its unique structure has been the subject of numerous synthetic studies. The following tables summarize the key chemical identifiers and physicochemical properties of **Atisine**.

Table 1: Chemical Identifiers for Atisine

Identifier	Value	Reference
CAS Number	466-43-3	[2] [3] [4]
PubChem CID	6426913	[1] [2]
InChI	<chem>InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19-,20-,21-,22-/m0/s1</chem>	[2]
InChIKey	KWVIBDAKHDJCNY-PTRUQLRHSA-N	[2] [3]
SMILES	<chem>C[C@@]12CCC[C@@]3([C@H]1CC[C@]45[C@H]3C--INVALID-LINK--C(=C)[C@H]5O)[C@H]6N(C2)CCO6</chem>	[2]
IUPAC Name	(1S,2R,4S,6R,7S,10R,11R,17S)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.2 ^{4,7} .0 ^{1,10} .0 ^{2,7,0^{13,17}}]docosan-6-ol	[2]
Synonyms	Anthorine	[2] [4]

Table 2: Physicochemical Properties of Atisine

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₃ NO ₂	[2] [3] [4]
Molecular Weight	343.5 g/mol	[2] [3] [4]
Appearance	Solid	[4]
Melting Point	57-60 °C	[4]
pKa	12.2	[4]

Biological Activities and Quantitative Data

Atisine and its related atisine-type diterpenoid alkaloids exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, anti-parasitic, antiarrhythmic, and cholinesterase inhibitory effects.[\[1\]](#) The following tables present a summary of the available quantitative data for these activities.

Table 3: Antitumor Activity of Atisine-Type Diterpenoid Alkaloids (IC₅₀ in μM)

Compound	A549 (Lung))	Caco- 2 (Colo rectal)	H460 (Lung)	Skov- 3 (Ovari an)	MCF- 7 (Brea st)	HL-60 (Leuk emia)	SMM C- 7721 (Hepa toma)	SW- 480 (Colo n)	Refer ence
Honatinsine (27)	-	-	-	-	3.16	-	-	-	[1]
Delphatisine C (25)	2.36	-	-	-	-	-	-	-	[1]
Brunonianine B (86)	>50	3.14	19.6	2.20	-	-	-	-	[1]
Brunonianine C (87)	>50	2.41	28.3	6.88	-	-	-	-	[1]
Derivative S1	-	-	-	-	-	2.243	-	-	[1]
Derivative S2	-	-	-	-	-	3.377	-	-	[1]
Derivative S9	-	-	-	-	-	4.524	-	-	[1]
Derivative S11	-	-	-	-	-	1.814	-	-	[1]

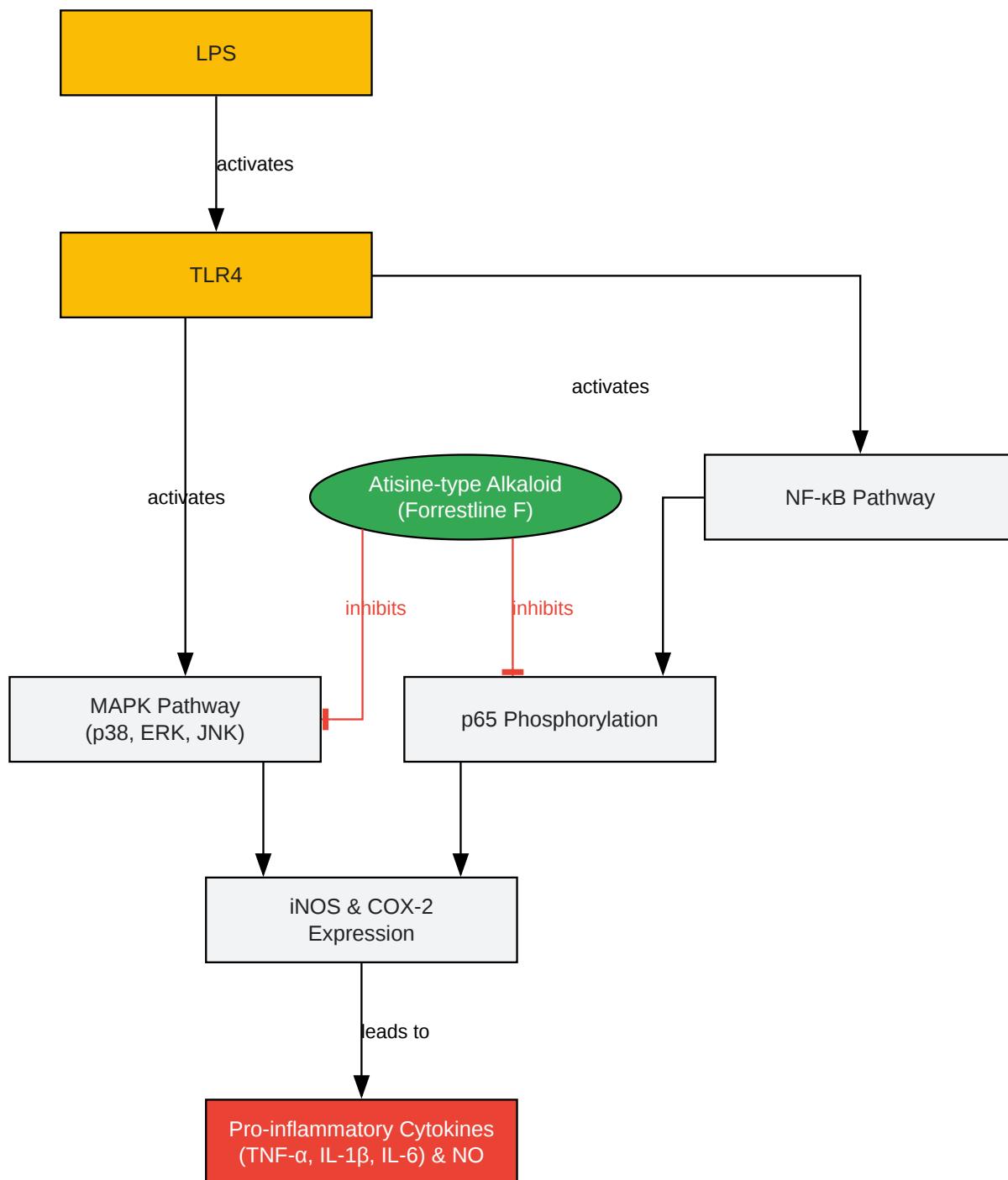
Table 4: Anti-inflammatory and Other Biological Activities of Atisine-Type Diterpenoid Alkaloids

Compound	Activity	Assay	IC ₅₀ (μM)	Reference
Forrestline F (62)	Anti-inflammatory	NO Production Inhibition (LPS-stimulated RAW264.7)	9.57	[1]
Ajaconine (15)	Cholinesterase Inhibition	Acetylcholinesterase (AChE)	12.61	[1]
Ajaconine (15)	Cholinesterase Inhibition	Butyrylcholinesterase (BchE)	10.18	[1]
Heterophyllinine-B (31)	Cholinesterase Inhibition	Butyrylcholinesterase (BchE)	40.63	[1]

Table 5: Antiparasitic Activity of Atisine-Type Diterpenoid Alkaloids (IC₅₀ in μg/mL)

Compound	Organism	IC ₅₀ (μg/mL)	Reference
Atisinium chloride (21)	T. cruzi epimastigotes	5.46	[1]
Azidine (61)	L. infantum promastigotes	1.1	[1]
Isoazidine (76)	L. infantum promastigotes	4.1	[1]

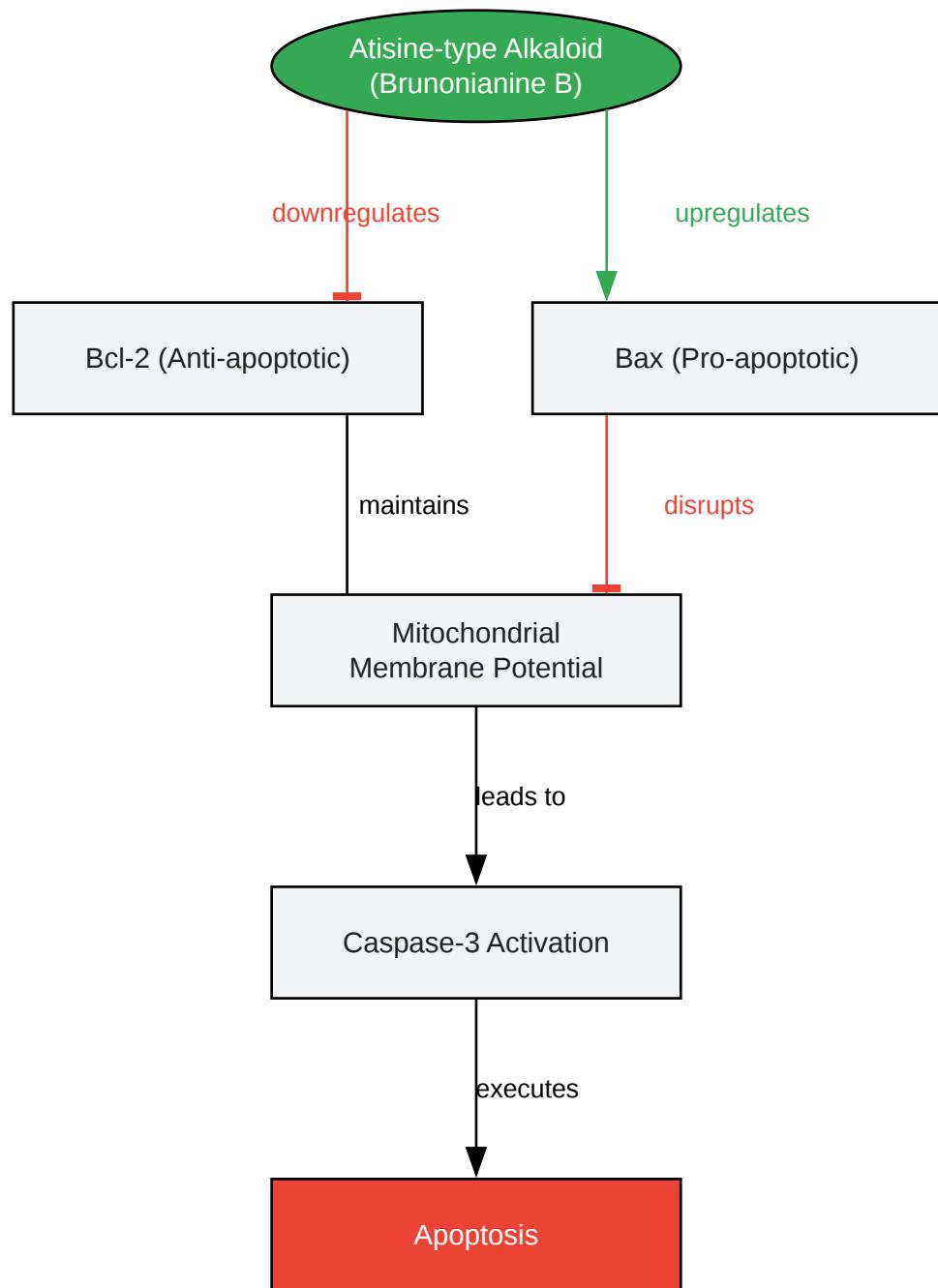
Table 6: Acute Toxicity of Atisine-Type Diterpenoid Alkaloids


Compound	Organism	Route	LD ₅₀ (mg/kg)	Reference
Atisine (21)	Mouse	i.v.	9	[1]
Isoatisine (30)	Mouse	i.v.	8	[1]
Dihydroatisine (3)	Mouse	i.v.	38	[1]
Atidine (6)	Mouse	i.v.	58	[1]
Coryphidine (60)	Mouse	i.v.	20	[1]

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of **atisine** and its analogs are underpinned by their modulation of key cellular signaling pathways. This section details the known molecular mechanisms, with a focus on anti-inflammatory and apoptotic pathways.

Anti-inflammatory Signaling Pathway

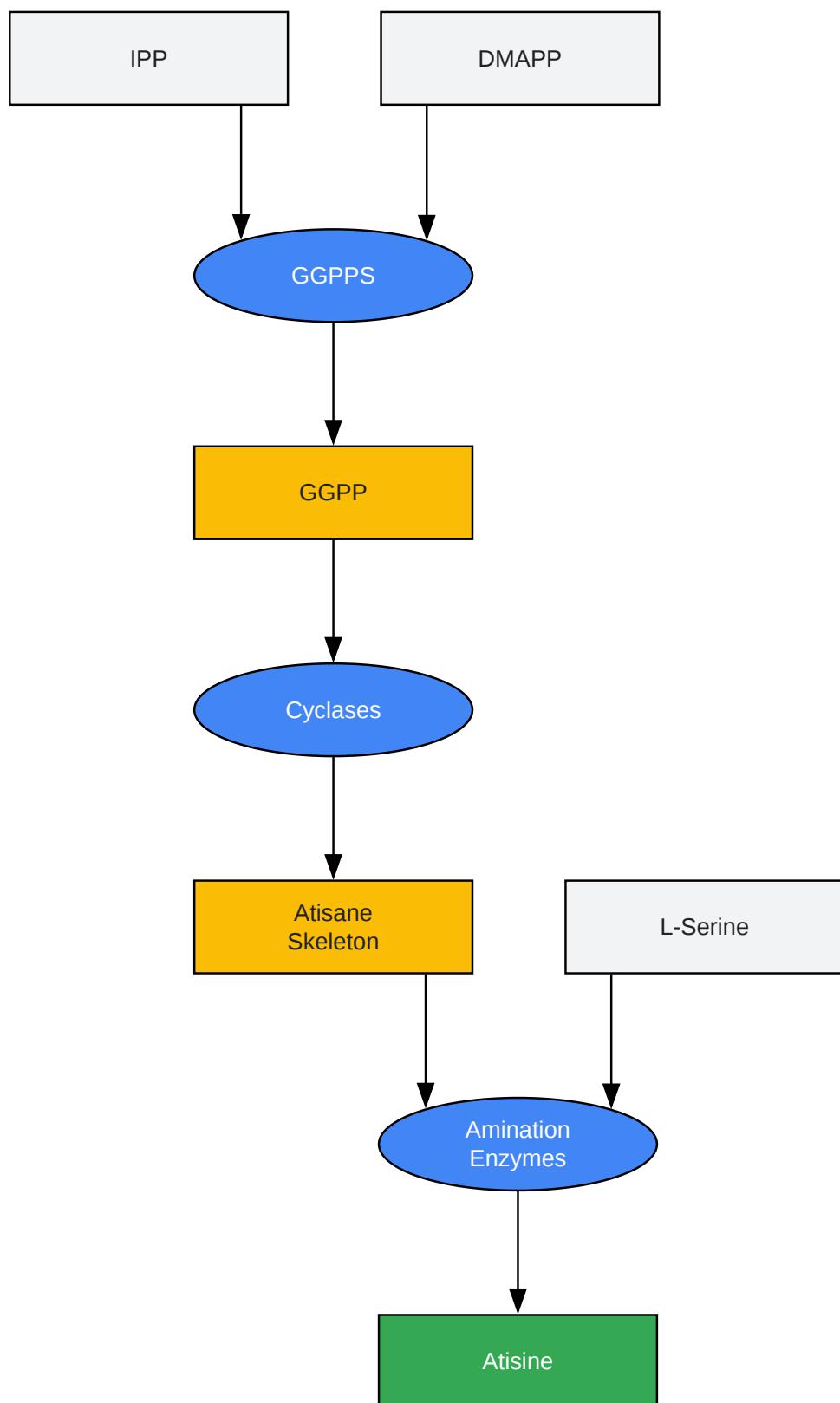

Certain **atisine**-type diterpenoid alkaloids, such as Forrestline F, have been shown to exert their anti-inflammatory effects by inhibiting the NF- κ B and MAPK signaling pathways.[1] In LPS-stimulated macrophages, Forrestline F inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[1] Mechanistically, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the phosphorylation of key signaling proteins, including p65 (a subunit of NF- κ B) and the MAPKs (p38, ERK, and JNK).[1]

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the anti-inflammatory action of an **atisine**-type alkaloid.

Apoptosis Signaling Pathway

The antitumor activity of some **atisine**-type diterpenoid alkaloids is mediated through the induction of apoptosis. For example, Brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells by modulating the Bax/Bcl-2/caspase-3 signaling pathway.^[1] This involves a reduction in the mitochondrial membrane potential, leading to the activation of the caspase cascade. Specifically, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is increased, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death.


[Click to download full resolution via product page](#)

Caption: Simplified diagram of the pro-apoptotic action of an **atisine**-type alkaloid.

Biosynthetic Pathway

The biosynthesis of **atisine**-type diterpenoid alkaloids originates from the general isoprenoid pathway.^[1] Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) serve as the fundamental five-carbon building blocks.^[1] Through the action of

geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor for diterpenoids.^[1] GGPP is then cyclized to form the atisane skeleton, which undergoes amination, with L-serine being a likely nitrogen source, to yield the **atisine**-type diterpenoid alkaloids.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic *Aconitum* species, *A. heterophyllum* Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [pubs.rsc.org](https://pubs.rsc.org/en/content/article/2018/03/cb0030) [pubs.rsc.org]
- 4. [researchgate.net](https://www.researchgate.net/publication/323457101) [researchgate.net]
- To cite this document: BenchChem. [Atisine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3415921#atisine-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b3415921#atisine-cas-number-and-chemical-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com